molecular formula C11H21ClN4O4 B12507220 2-Amino-6-({[2-(3-methyldiazirin-3-yl)ethoxy]carbonyl}amino)hexanoic acid hydrochloride

2-Amino-6-({[2-(3-methyldiazirin-3-yl)ethoxy]carbonyl}amino)hexanoic acid hydrochloride

Cat. No.: B12507220
M. Wt: 308.76 g/mol
InChI Key: NFYRMQZAZIBQET-UHFFFAOYSA-N
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Description

2-Amino-6-({[2-(3-methyldiazirin-3-yl)ethoxy]carbonyl}amino)hexanoic acid hydrochloride is a diazirine-containing lysine amino acid derivative. This compound is notable for its use in photoaffinity labeling, a technique used to study protein-protein interactions and identify molecular targets in biological systems. The diazirine group in the compound can form covalent bonds with nearby molecules upon exposure to UV light, making it a valuable tool in biochemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-({[2-(3-methyldiazirin-3-yl)ethoxy]carbonyl}amino)hexanoic acid hydrochloride involves several steps. The key steps include the introduction of the diazirine group and the formation of the lysine derivative. The reaction typically starts with the preparation of the diazirine intermediate, followed by its coupling with a lysine derivative under specific reaction conditions. Common reagents used in the synthesis include methanesulfonic acid and phenylhydrazine hydrochloride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-({[2-(3-methyldiazirin-3-yl)ethoxy]carbonyl}amino)hexanoic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include covalently bonded complexes with target proteins or other molecules, which can be analyzed to identify molecular interactions and binding sites.

Scientific Research Applications

2-Amino-6-({[2-(3-methyldiazirin-3-yl)ethoxy]carbonyl}amino)hexanoic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of 2-Amino-6-({[2-(3-methyldiazirin-3-yl)ethoxy]carbonyl}amino)hexanoic acid hydrochloride involves the formation of a reactive carbene intermediate upon exposure to UV light. This intermediate can covalently bond with nearby molecules, allowing for the identification of molecular interactions and binding sites. The compound targets proteins and other biomolecules, enabling the study of their interactions and functions .

Comparison with Similar Compounds

Similar Compounds

  • Fmoc-L-photo-leucine
  • Fmoc-L-photo-methionine
  • Fmoc-L-Photo-Phe-OH
  • H-L-Photo-Proline hydrochloride
  • 6-Azido-hexanoic acid
  • 4-Pentynoic acid
  • Methyl-o-nitropiperonyllysine
  • Fmoc-azidolysine
  • SDA (NHS-Diazirine)
  • L-C-Propargylglycine

Uniqueness

2-Amino-6-({[2-(3-methyldiazirin-3-yl)ethoxy]carbonyl}amino)hexanoic acid hydrochloride is unique due to its specific diazirine group, which allows for efficient photoaffinity labeling. This makes it particularly valuable for studying protein-protein interactions and identifying molecular targets in complex biological systems.

Properties

Molecular Formula

C11H21ClN4O4

Molecular Weight

308.76 g/mol

IUPAC Name

2-amino-6-[2-(3-methyldiazirin-3-yl)ethoxycarbonylamino]hexanoic acid;hydrochloride

InChI

InChI=1S/C11H20N4O4.ClH/c1-11(14-15-11)5-7-19-10(18)13-6-3-2-4-8(12)9(16)17;/h8H,2-7,12H2,1H3,(H,13,18)(H,16,17);1H

InChI Key

NFYRMQZAZIBQET-UHFFFAOYSA-N

Canonical SMILES

CC1(N=N1)CCOC(=O)NCCCCC(C(=O)O)N.Cl

Origin of Product

United States

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